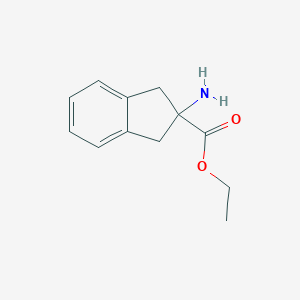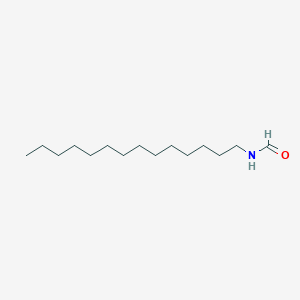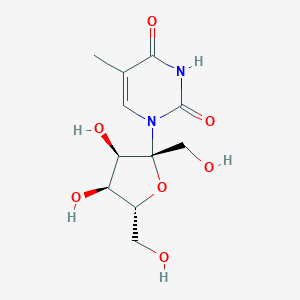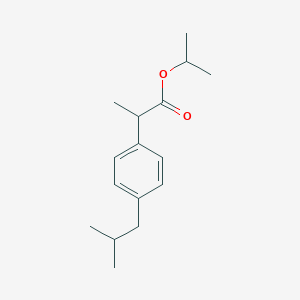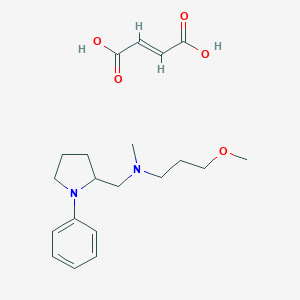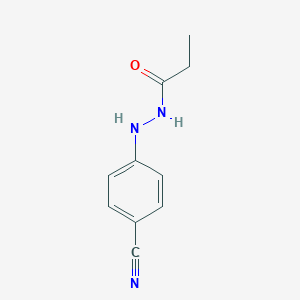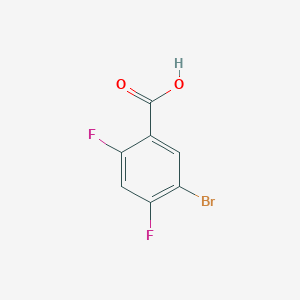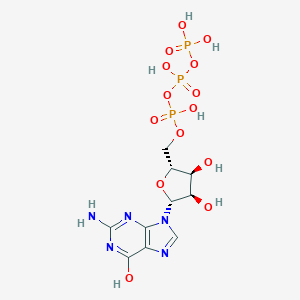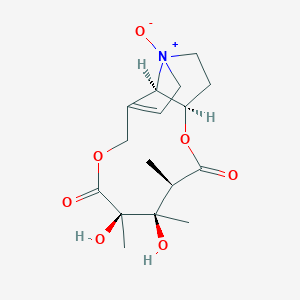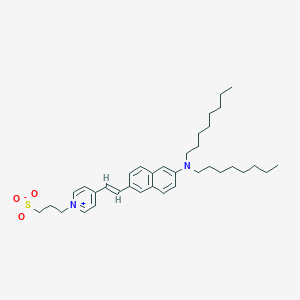
1-(isoquinolin-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(isoquinolin-5-yl)ethanol” is a compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 g/mol . Another related compound is “(1S)-1-(isoquinolin-5-yl)ethan-1-ol” with the CAS Number: 2227837-50-3 .
Synthesis Analysis
The synthesis of a class of TRPV1 antagonists constructed on a N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide platform was reported . This class of compounds evolved from a 5-aminoisoquinoline urea lead .
Molecular Structure Analysis
The molecular structure of “1-(isoquinolin-5-yl)ethanol” has been analyzed . The compound has a topological polar surface area of 33.1 Ų and a complexity of 172 .
Chemical Reactions Analysis
There are reports of chemical reactions involving isoquinoline compounds . For example, an efficient method for the synthesis of substituted 1(2H)-isoquinolone derivatives via nickel-catalyzed annulation of substituted 2-halobenzamides with alkynes has been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(isoquinolin-5-yl)ethanol” have been analyzed . It has a molecular weight of 173.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Applications De Recherche Scientifique
Anticancer Agent Development
Isoquinoline derivatives: have been extensively studied for their potential as anticancer agents. The compound can serve as a pharmacophoric moiety in the development of new anticancer drugs. For instance, quinoline amines have shown promise in inhibiting non-small cell lung cancer cell lines, such as A549 . The molecular structure of isoquinoline allows for various substitutions that can enhance its anticancer activity, making it a valuable scaffold for drug discovery.
Molecular Docking Studies
The isoquinoline structure is also useful in molecular docking studies to identify potential interactions with key proteins involved in cancer pathways. For example, the PI3K/AKT/mTOR pathway is a common target in cancer research, and isoquinoline derivatives can be designed to bind with lesser energy, indicating a higher potential for efficacy .
Pharmacokinetic Profiling
In the realm of pharmacokinetics , the compound’s derivatives can be analyzed for their absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for determining the potential of a compound to be developed into a viable drug .
Chromatography and Mass Spectrometry
This compound can be utilized in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods in chemical analysis .
Safety And Hazards
Orientations Futures
There are ongoing studies on isoquinoline compounds for their potential use in cancer treatment . For example, a compound with an unprecedented dual mechanism of action targeting both mitosis and autophagy has been discovered . This compound shows selectivity for cancer cells over normal cells, which is a key objective of targeted therapy .
Propriétés
IUPAC Name |
1-isoquinolin-5-yl-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-7-9-3-2-4-10-8-13-6-5-11(9)10/h2-6,8,12H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHQGMKUUTMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586304 |
Source


|
| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isoquinolin-5-yl)-N-methylmethanamine | |
CAS RN |
157610-84-9 |
Source


|
| Record name | N-Methyl-5-isoquinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157610-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Isoquinolin-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
